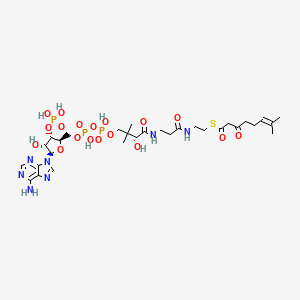
7-Methyl-3-oxo-6-octenoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-3-oxooct-6-enoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 7-methyl-3-oxooct-6-enoic acid. It has a role as a mouse metabolite. It derives from a 7-methyl-3-oxooctanoic acid. It is a conjugate acid of a 7-methyl-3-oxooct-6-enoyl-CoA(4-).
7-Methyl-3-oxooct-6-enoyl-CoA belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. Thus, 7-methyl-3-oxooct-6-enoyl-CoA is considered to be a fatty ester lipid molecule. 7-Methyl-3-oxooct-6-enoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 7-Methyl-3-oxooct-6-enoyl-CoA has been primarily detected in urine. Within the cell, 7-methyl-3-oxooct-6-enoyl-CoA is primarily located in the cytoplasm. 7-Methyl-3-oxooct-6-enoyl-CoA can be biosynthesized from 7-methyl-3-oxooctanoic acid.
Aplicaciones Científicas De Investigación
Stereochemical Mechanism Studies
Mizugaki et al. (1982) explored the stereochemical mechanism of the reduction of cis-2-octenoyl-coenzyme A (CoA) by cis-2-enoyl-CoA reductase from E. coli. Their research helps in understanding the stereochemical features of reactions involving similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Mizugaki et al., 1982).
Cyclization Reaction Studies
Tsuji et al. (1980) investigated the cyclization of methyl 3-oxo-8-phenoxy-6-octenoate using a palladium-catalyzed process. This research contributes to the broader understanding of reactions and potential applications of similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Tsuji et al., 1980).
Acyl-CoA Dehydrogenase Studies
Lau et al. (1988) conducted studies on the reductive half-reaction in Acyl-CoA dehydrogenase from pig kidney with analogues of octanoyl-CoA. This research helps in understanding the enzyme's interaction with compounds structurally related to 7-Methyl-3-oxo-6-octenoyl-CoA (Lau et al., 1988).
Inhibitor Studies for Dehydrogenase
Cummings and Thorpe (1994) identified 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA as mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. This study provides insights into how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might interact with dehydrogenases (Cummings & Thorpe, 1994).
Biosynthesis of Unusual Amino Acids
Offenzeller et al. (1993, 1996) conducted studies on the biosynthesis of unusual amino acids in cyclosporin A, identifying intermediates like 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. This research helps in understanding the biosynthesis pathways in which compounds like 7-Methyl-3-oxo-6-octenoyl-CoA could be involved (Offenzeller et al., 1993) (Offenzeller et al., 1996).
Binding Studies with Medium Chain Acyl-CoA Dehydrogenase
Srivastava et al. (1997) explored the binding of octenoyl-CoA to pig kidney medium chain acyl-CoA dehydrogenase. This study helps understand how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might bind to enzymes (Srivastava et al., 1997).
Propiedades
Nombre del producto |
7-Methyl-3-oxo-6-octenoyl-CoA |
|---|---|
Fórmula molecular |
C30H48N7O18P3S |
Peso molecular |
919.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooct-6-enethioate |
InChI |
InChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
LPMIXVANMSEERY-FUEUKBNZSA-N |
SMILES isomérico |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
SMILES canónico |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
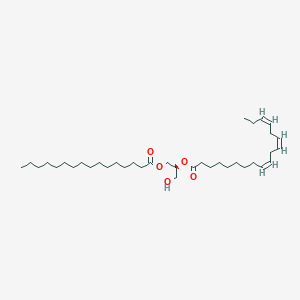
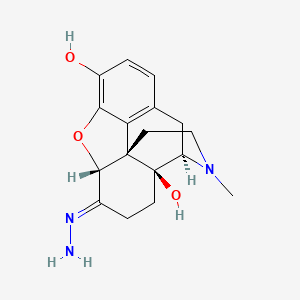
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
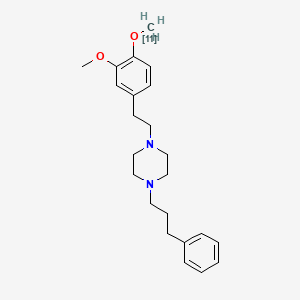
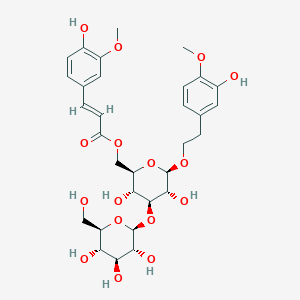
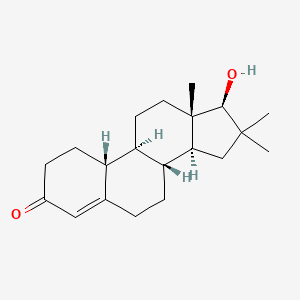

![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)

![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)